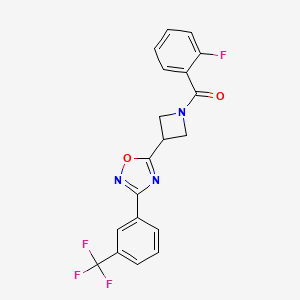

![molecular formula C22H19N3OS B2842546 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide CAS No. 898434-01-0](/img/structure/B2842546.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

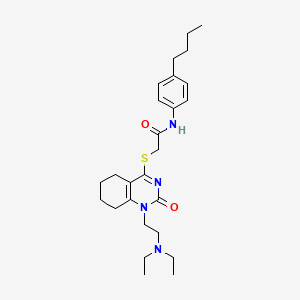

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” is a complex organic compound. The exact description of this compound is not available in the retrieved sources .

Synthesis Analysis

While the exact synthesis process for “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” is not available, there are methods for the synthesis of similar compounds. For instance, a general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” are not specified in the retrieved sources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” are not specified in the retrieved sources .

Applications De Recherche Scientifique

Synthesis of Benzimidazole Derivatives

The compound can be used in the synthesis of benzimidazole derivatives. For instance, it can be synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde . This process is carried out under relatively milder reaction conditions using dimethyl formamide as a solvent .

Antioxidant Activity

Benzimidazole derivatives, including this compound, have been found to exhibit antioxidant potential. They have been screened for their antioxidant activity using various in-vitro assays such as DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition .

Antimicrobial Activity

The compound has been found to exhibit antimicrobial activity. It has been tested against various bacterial strains such as Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus, and a yeast strain Candida albicans . Some derivatives have shown promising activity against Staphylococcus aureus .

Anticancer Activity

The compound has been used in the design of a therapeutic active Pd (II) complex which has shown excellent antiproliferative potency against certain carcinoma cell lines . The Pd (II) complex has also shown significant tumor inhibitory mechanism due to its antiangiogenic effect and promotion of apoptosis .

DNA Interaction

The Pd (II) complex derived from the compound has shown potential photo-induced binding mode on double-stranded calf thymus DNA . This interaction has been confirmed through molecular docking studies .

Synthesis of Quinoxaline

The compound can be used in the synthesis of quinoxaline. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained; however, in the absence of sulfur, quinoxaline was obtained .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-2-27-16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYGUDREABZLMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2842465.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzamide](/img/structure/B2842470.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2842475.png)

![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)